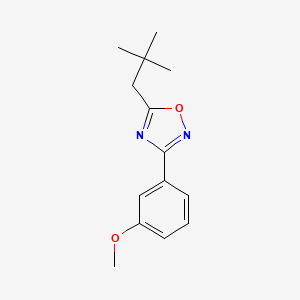![molecular formula C19H18ClN3O B4245982 3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B4245982.png)
3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Übersicht
Beschreibung
3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a pyrazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methylbenzyl hydrazine, the pyrazole ring is formed through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrazolyl moiety with the benzamide core under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: is another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-chloro-N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-5-3-6-15(9-13)12-23-14(2)10-18(22-23)21-19(24)16-7-4-8-17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQWNLUUYIFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(2-methylphenyl)carbamoyl]phenyl]naphthalene-1-carboxamide](/img/structure/B4245901.png)
![2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B4245918.png)

![N-{3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B4245937.png)

![N-(3-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4245944.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4245963.png)
![N-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE](/img/structure/B4245967.png)
![4-bromo-N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4245976.png)
![isopropyl (3-oxo-1-{[(phenylacetyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4245977.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutyl-3,4-dimethoxybenzamide](/img/structure/B4245985.png)
![N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide](/img/structure/B4245993.png)
![2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide](/img/structure/B4245995.png)
